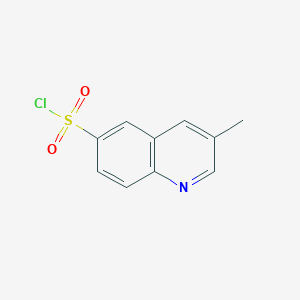
Argatroban Impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argatroban Impurity 2: is a chemical compound that is often encountered as a byproduct in the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant. The chemical name for this compound is Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate . This compound is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Argatroban.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Argatroban Impurity 2 involves the use of strong alkali to hydrolyze Argatroban at high temperatures. The process typically includes the following steps :
Hydrolysis: Argatroban is hydrolyzed using strong alkali such as barium hydroxide, sodium hydroxide, calcium hydroxide, or potassium hydroxide at temperatures ranging from 60-100°C.
Catalysis: The hydrolysis reaction is catalyzed by arginase and manganese ions to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the impurity is adequately separated and quantified to maintain the quality of the final pharmaceutical product .
Análisis De Reacciones Químicas
Types of Reactions: Argatroban Impurity 2 undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction involved in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the molecular structure.
Common Reagents and Conditions:
Hydrolysis: Strong alkali (e.g., sodium hydroxide) and high temperatures (60-100°C).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major product formed from the hydrolysis of Argatroban is this compound itself. Other minor products may include various degradation products depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: Argatroban Impurity 2 is used in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) are employed for this purpose .
Biology and Medicine: In biological and medical research, this compound is studied to understand its pharmacokinetics and potential effects on the body. It is crucial for ensuring the safety and efficacy of Argatroban as a therapeutic agent .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and regulatory compliance. It helps in identifying and quantifying impurities in drug formulations .
Mecanismo De Acción
Argatroban Impurity 2, being a byproduct of Argatroban, does not have a direct therapeutic effect. understanding its mechanism of formation and degradation is essential for ensuring the purity of Argatroban. The primary mechanism involves the hydrolysis of Argatroban under alkaline conditions, leading to the formation of this compound .
Comparación Con Compuestos Similares
Argatroban Impurity 1: Another byproduct in the synthesis of Argatroban.
Argatroban Impurity 3: A related compound with a similar molecular structure.
Argatroban Impurity 4: Another degradation product of Argatroban.
Uniqueness: Argatroban Impurity 2 is unique due to its specific formation pathway and its role in the quality control of Argatroban. Its presence and concentration are critical indicators of the purity and stability of the final pharmaceutical product .
Propiedades
Fórmula molecular |
C10H8ClNO2S |
|---|---|
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
3-methylquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-8-5-9(15(11,13)14)2-3-10(8)12-6-7/h2-6H,1H3 |
Clave InChI |
OXLOXOOKHKJXNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


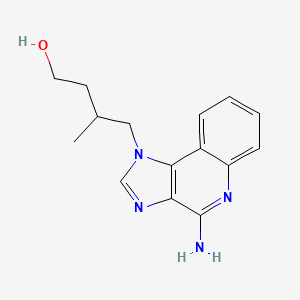
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
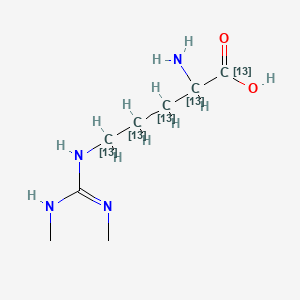
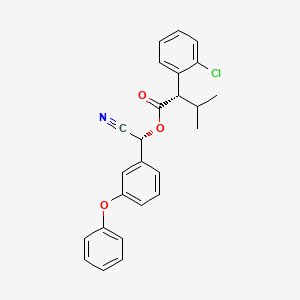
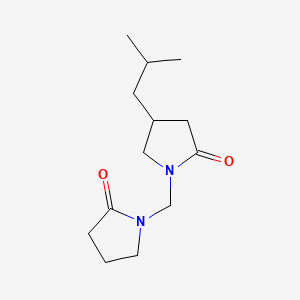
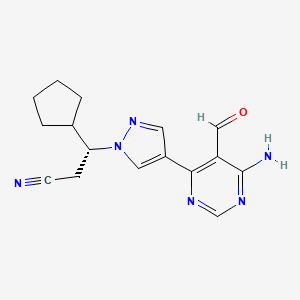



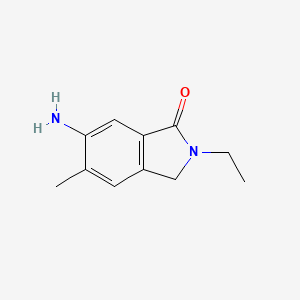


![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
